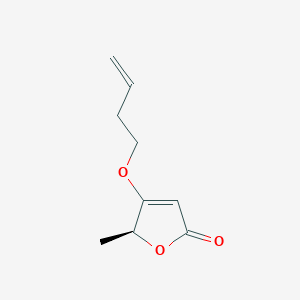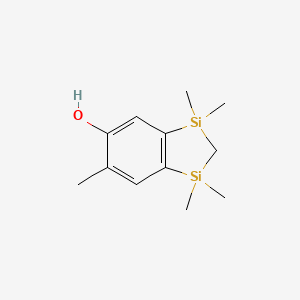
1,1,3,3,6-Pentamethyl-2,3-dihydro-1H-1,3-benzodisilol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol is a silicon-containing organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of silicon atoms in its structure imparts distinct characteristics compared to its carbon analogs, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate silicon-containing precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
For large-scale production, the synthesis of 1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol may involve:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize costs.
Use of Catalysts: Catalysts are employed to enhance the efficiency of the reaction.
Scale-Up Techniques: Techniques such as continuous flow reactors may be used to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing oxides.
Reduction: Reduction reactions can convert the compound into different silicon-containing derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various silicon-containing derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets triggers specific biochemical pathways, leading to the desired outcome.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-disilaindan-5-ol
- 1,1,3,3,6-Hexamethyl-1,3-disilaindan-5-ol
Uniqueness
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol is unique due to its specific silicon-containing structure, which imparts distinct chemical properties and reactivities compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
827339-68-4 |
|---|---|
Molecular Formula |
C12H20OSi2 |
Molecular Weight |
236.46 g/mol |
IUPAC Name |
1,1,3,3,6-pentamethyl-2H-1,3-benzodisilol-5-ol |
InChI |
InChI=1S/C12H20OSi2/c1-9-6-11-12(7-10(9)13)15(4,5)8-14(11,2)3/h6-7,13H,8H2,1-5H3 |
InChI Key |
NVJJMHFJZYDVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)[Si](C[Si]2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
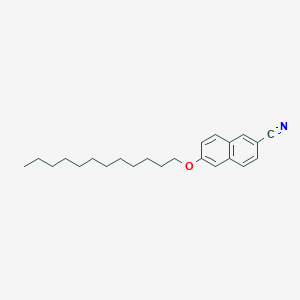
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
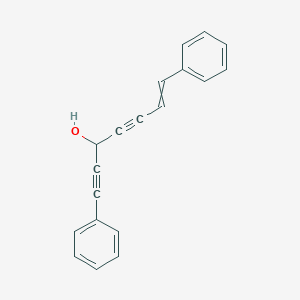
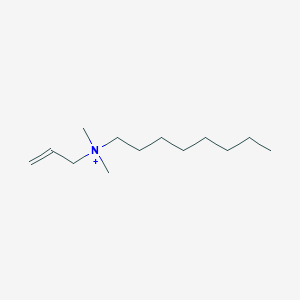
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
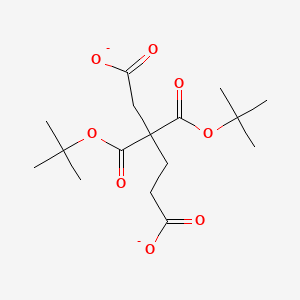
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
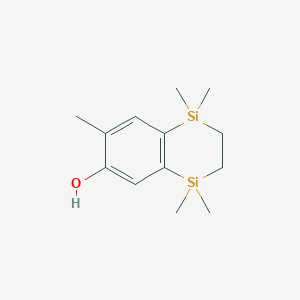
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)

